Ebastine
Overview
Description
Ebastine is a second-generation H1-receptor antagonist . It is useful in the treatment of allergic rhinitis and urticaria . It is a piperidine derivative and is metabolized to an active metabolite, carebastine . It has antihistaminic, antiallergic activity and prevents histamine-induced bronchoconstriction .
Synthesis Analysis
Ebastine can be synthesized from 4-Hydroxypiperidine and Benzophenone and 4’-tert-Butyl-4-chlorobutyrophenone .
Molecular Structure Analysis
Ebastine has a molecular formula of C32H39NO2 . The molecular structure of ebastine has been determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Ebastine reacts with its tertiary amino group. Two sensitive, selective, economic, and validated spectrofluorimetric methods were developed for the determination of ebastine (EBS) in pharmaceutical preparations .
Physical And Chemical Properties Analysis
Ebastine is a modern antihistaminic drug that belongs to the second generation and has lower lipophilicity, which diminishes the undesirable side effects . It has a molar mass of 469.669 g·mol−1 .
Scientific Research Applications
Ebastine in Pregnancy and Lactation
Ebastine, a second-generation histamine H1 receptor antagonist, is effective in treating allergic rhinitis and chronic urticaria. It is metabolized into carebastine, its active metabolite. A study on ebastine during pregnancy and lactation highlighted its efficacy and tolerability, emphasizing its safety profile in pregnant and lactating women. The study provided insights into drug concentrations in maternal and neonatal blood and breast milk (Saito et al., 2020).
Nanoparticle Formulation for Bioavailability Improvement
Research on the development of polymeric nanoparticles aimed at improving ebastine's bioavailability demonstrated a significant increase in solubility and dissolution rate. This approach addresses ebastine's poor water solubility, enhancing its therapeutic efficacy in treating allergies (Ali & Rajab, 2023).
Solubility Enhancement via Bilosomes
A study exploring the use of phosphatidylcholine/bile salt bilosomes to improve ebastine's solubility and oral bioavailability revealed a significant enhancement. This research contributes to overcoming the limitations imposed by ebastine's poor water solubility, thereby improving its clinical applications (Islam et al., 2020).
Microemulsion for Solubility and Dissolution Rate Enhancement
A study on formulating a microemulsion system for ebastine demonstrated improved solubility and dissolution rate, essential for its efficacy in treating allergic conditions. This technique presents a novel approach to enhancing the bioavailability of drugs like ebastine (Barve et al., 2022).
Ebastine's Crystal Structure Analysis
Understanding ebastine's crystal structure through single-crystal X-ray diffraction provides crucial information on its molecular conformation, aiding in the optimization of its formulation and therapeutic efficacy (Sharma et al., 2015).
Topical Delivery for Allergic Contact Dermatitis
The development of chitosan hydrogel for the topical delivery of ebastine-loaded solid lipid nanoparticles offers an innovative approach to treating allergic contact dermatitis. This research contributes to expanding the therapeutic scope of ebastine beyond oral administration (Kazim et al., 2021).
Ebastine's Impact on Hair Regrowth
Investigations into ebastine's effect on human follicle dermal papilla cell proliferation revealed its potential role in hair regrowth, mediated by the ERK signaling pathway. This study opens up new avenues for ebastine's use beyond its antihistamine properties (Tsai et al., 2019).
Ebastine for Seasonal Allergic Rhinitis and Urticaria
Clinical studies on ebastine have shown its effectiveness in treating seasonal allergic rhinitis and chronic idiopathic urticaria. These studies emphasize its role as a potent second-generation antihistamine with a favorable safety and efficacy profile (Peláez, 2012; Kalis, 2012).
Antitumor Activity and Induction of Autophagy in Osteosarcoma
A recent study demonstrated ebastine's antitumor activity in osteosarcoma, where it induced autophagy via the AMPK/ULK1 signaling pathway. This finding suggests a novel application of ebastine in cancer therapy, particularly in osteosarcoma treatment (Pan et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046472 | |
Record name | Ebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ebastine | |
CAS RN |
90729-43-4 | |
Record name | Ebastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ebastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ebastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EBASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ebastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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